molecular formula C18H17N3O3 B5986647 6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione

6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione

Cat. No.: B5986647
M. Wt: 323.3 g/mol
InChI Key: JZXQSOXRUMDEBY-UKTHLTGXSA-N
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Description

6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxy group, a pyrrole ring, and a trimethylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrimidine derivative with a pyrrole derivative under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione include other pyrimidine derivatives and pyrrole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and resulting properties. For example, pyrrolone and pyrrolidinone derivatives are known for their diverse biological activities and are often compared to pyrimidine derivatives in terms of their chemical behavior and applications .

Properties

IUPAC Name

6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-10-7-11(2)15(12(3)8-10)21-17(23)14(16(22)20-18(21)24)9-13-5-4-6-19-13/h4-9,23H,1-3H3,(H,20,22,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXQSOXRUMDEBY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C(=C(C(=O)NC2=O)/C=C/3\C=CC=N3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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